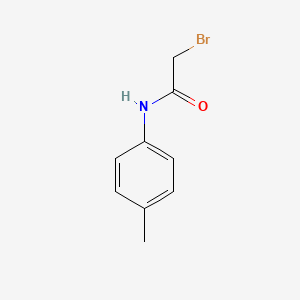

2-Bromo-N-(4-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQGCAMZLLGJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201596 | |

| Record name | 2-Bromo-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-65-7 | |

| Record name | 2-Bromo-N-(4-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5343-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-N-(4-METHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH5D5RXB8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-N-(4-methylphenyl)acetamide synthesis from p-toluidine

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-(4-methylphenyl)acetamide from p-Toluidine

This guide provides a comprehensive, technically detailed framework for the synthesis of this compound, a key intermediate in various organic synthesis and drug development pathways. The protocol is designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Foundational Principles: The Chemistry of N-Acylation

The synthesis of this compound from p-toluidine is a classic example of N-acylation, specifically an amide bond formation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophile: The nitrogen atom of the primary amine group (-NH₂) in p-toluidine acts as the nucleophile. Its lone pair of electrons initiates the attack on the electrophilic carbonyl carbon.

-

Electrophile: Bromoacetyl bromide is a highly reactive acylating agent. The carbonyl carbon is rendered significantly electrophilic by the two adjacent, highly electronegative bromine atoms, making it an excellent target for nucleophilic attack.

-

Reaction Environment: The reaction is typically conducted in an aprotic solvent to prevent side reactions with the highly reactive acyl bromide. A mild base, such as sodium acetate or a tertiary amine, is often included to act as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. This is crucial as the HBr can protonate the starting p-toluidine, rendering it non-nucleophilic and halting the reaction.

The overall transformation is a robust and high-yielding method for creating the amide linkage, which is a fundamental structural motif in countless biologically active molecules.

Reaction Mechanism Overview

The mechanism involves the nucleophilic addition of the amine to the carbonyl group of the acyl bromide, forming a tetrahedral intermediate. This intermediate then collapses, expelling the bromide leaving group and forming the protonated amide. The base present in the reaction medium then deprotonates the nitrogen, yielding the final amide product and the protonated base.

Figure 2: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (5.36 g, 50.0 mmol) and anhydrous sodium acetate (4.51 g, 55.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

-

Reagent Addition: Add bromoacetyl bromide (11.1 g, 5.5 mL, 55.0 mmol) dropwise to the stirred solution using a dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 10 °C during the addition. The formation of a precipitate (sodium bromide) may be observed.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the p-toluidine spot.

-

Aqueous Workup: Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water to quench the reaction. Transfer the mixture to a 500 mL separatory funnel.

-

Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer once more with 25 mL of DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated sodium chloride (brine) solution to remove water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl for 5-10 minutes until the drying agent no longer clumps.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product as off-white to light brown crystals.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Product Characterization and Validation

Validation of the final product's identity and purity is critical. The following data are typical for this compound.

| Analysis Technique | Expected Result |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 145-148 °C |

| ¹H NMR (CDCl₃, ppm) | δ ~8.0 (s, 1H, -NH), ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.0 (s, 2H, -CH₂Br), ~2.3 (s, 3H, -CH₃) |

| IR (KBr, cm⁻¹) | ~3280-3300 (N-H stretch), ~1660-1670 (C=O stretch, Amide I), ~1530-1540 (N-H bend, Amide II) |

| Purity (by HPLC) | ≥98% |

Safety and Handling Precautions

-

p-Toluidine: Toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen.

-

Bromoacetyl bromide: Highly corrosive and a potent lachrymator (induces tearing). It reacts violently with water and alcohols. All manipulations must be performed in a certified chemical fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

Conclusion

This guide outlines a reliable and well-characterized method for synthesizing this compound. By understanding the underlying mechanistic principles and adhering to the detailed protocol, researchers can confidently produce this valuable chemical intermediate with high purity and yield. The emphasis on proper technique, safety, and thorough characterization serves as a robust framework for successful chemical synthesis in a professional research and development setting.

References

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Source: Wiley. URL: [Link]

A Senior Application Scientist's Guide to 2-Bromo-N-(4-methylphenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and organic synthesis, the strategic value of certain reagents is defined by their versatility, reliability, and inherent reactivity. 2-Bromo-N-(4-methylphenyl)acetamide, also known by synonyms such as 2-Bromo-N-(p-tolyl)acetamide, is a prime example of such a foundational building block.[1][2] Classified under CAS Number 5343-65-7, this crystalline solid serves as a critical intermediate, primarily valued for its α-bromoacetamide moiety.[2] This functional group provides a predictable and highly reactive electrophilic site, making it an indispensable tool for chemists aiming to introduce the N-(4-methylphenyl)acetamido scaffold into a diverse range of molecules. Its application is particularly notable in the construction of compound libraries for high-throughput screening and in the synthesis of targeted bioactive molecules, including potential anticancer drug analogs.[3] This guide offers an in-depth perspective on its core properties, synthesis, and application, grounded in practical, field-proven insights.

Core Physicochemical & Spectroscopic Identity

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in experimental design. The key characteristics of this compound are summarized below.

Physical and Chemical Properties

The compound's solid nature and defined melting point are critical parameters for handling, storage, and reaction setup. Its poor aqueous solubility dictates the choice of organic solvents for reactions and purifications.

| Property | Value | Source(s) |

| CAS Number | 5343-65-7 | [2] |

| Molecular Formula | C₉H₁₀BrNO | [2][4] |

| Molecular Weight | 228.09 g/mol | [1][2][4] |

| Appearance | White Crystalline Solid | |

| Melting Point | ~117.5 °C | [5] |

| Boiling Point | 355.3 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.5 g/cm³ (Predicted) | [4] |

| IUPAC Name | This compound | [2] |

Spectroscopic Fingerprint

While detailed spectra are best analyzed directly, the expected spectroscopic features are crucial for identity confirmation post-synthesis or before use.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group (typically two doublets in the aromatic region), a singlet for the methyl group protons, a singlet for the methylene (CH₂) protons adjacent to the bromine, and a broad singlet for the amide (N-H) proton.

-

¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbon, the aliphatic carbon bearing the bromine, the aromatic carbons, and the methyl carbon. Public databases confirm the availability of spectral data for this compound.[2]

-

IR Spectroscopy: Key vibrational bands will include a strong absorption for the amide C=O stretch (typically ~1660-1680 cm⁻¹), an N-H stretching band (~3250-3350 cm⁻¹), and C-H bands for the aromatic and aliphatic portions.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺ and M+2⁺) appearing at m/z 227 and 229.

Synthesis and Chemical Reactivity: The "How" and "Why"

The utility of this compound is rooted in its straightforward synthesis and predictable reactivity, which allows for its strategic deployment in complex synthetic routes.

Synthesis Pathway: Acylation of p-Toluidine

The most common and efficient laboratory synthesis involves the N-acylation of p-toluidine with a bromoacetyl halide, such as bromoacetyl bromide or chloride.[6][7] This is a classic nucleophilic acyl substitution reaction.

Causality Behind the Method:

-

Nucleophile: The nitrogen atom of p-toluidine possesses a lone pair of electrons, making it an effective nucleophile.

-

Electrophile: The carbonyl carbon of bromoacetyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms.

-

Base: A mild base (e.g., pyridine, triethylamine, or even an excess of the starting aniline) is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is a representative method and should be adapted following a thorough risk assessment for specific laboratory conditions.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-toluidine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.

-

Addition of Base: Add a suitable base, such as pyridine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add bromoacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with dilute HCl (to remove excess pyridine and unreacted toluidine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.

Core Reactivity: An Alkylating Agent for C-N and C-S Bond Formation

The primary utility of this molecule stems from the reactivity of the C-Br bond. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the methylene carbon for nucleophilic substitution (Sₙ2) reactions. This makes the compound a potent electrophile and an efficient reagent for alkylating a wide variety of nucleophiles.

Causality Behind the Reactivity:

-

Leaving Group: The bromide ion (Br⁻) is a stable species and therefore a good leaving group, facilitating the Sₙ2 reaction.

-

Electrophilic Carbon: The electron-withdrawing carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the methylene carbon and making it highly susceptible to nucleophilic attack.

This predictable reactivity is exploited in drug development to couple the N-(p-tolyl)acetamide moiety to other fragments, often containing amine, thiol, or alcohol functional groups, to build more complex molecular architectures.[8]

Diagram: Reactivity Profile

Caption: Sₙ2 reactivity of the title compound with nucleophiles.

Safety and Handling

As with any α-halo carbonyl compound, this compound must be handled with appropriate care. These compounds are lachrymatory and irritants.

-

Hazard Classification: While specific GHS classifications for this exact isomer are not detailed in the search results, related α-bromoacetamides are known to cause skin and serious eye irritation.[8]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The material should be protected from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless intended for a reaction).

Conclusion

This compound is a cornerstone reagent whose value is derived from its dual functionality: a stable amide group attached to a p-tolyl ring and a highly reactive α-bromo electrophilic center. This structure allows for its reliable and strategic incorporation into larger molecules through robust Sₙ2 reactions. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel chemical entities.

References

-

ChemBK. (n.d.). CAS 5343. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved January 17, 2026, from [Link]

-

Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PMC. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound - CAS:5343-65-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-N-(4-methylphenyl)acetamide: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of 2-Bromo-N-(4-methylphenyl)acetamide, a key bifunctional reagent in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis protocols, mechanistic reactivity, and strategic applications as a synthetic intermediate.

Core Compound Identification and Properties

This compound is a valuable building block in synthetic chemistry, primarily utilized for the introduction of the N-(p-tolyl)acetamido moiety into molecular scaffolds. Its utility stems from the presence of two key functional groups: a reactive α-bromo substituent, which acts as an electrophilic site for nucleophilic attack, and a secondary amide linked to a p-tolyl group.

Physicochemical Data

Precise identification and understanding of a compound's physical properties are foundational to its effective use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5343-65-7 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 2-Bromo-N-(p-tolyl)acetamide, N-(Bromoacetyl)-4-methylaniline | [1] |

| Melting Point | See note below |

Note on Isomers and Physical Properties: While the CAS number 5343-65-7 specifically identifies the title compound, physical data in commercial listings can sometimes be ambiguous. For instance, the related isomer, N-(2-bromo-4-methylphenyl)acetamide (CAS No. 614-83-5), has a reported melting point of 118-121 °C.[2] Researchers should always verify the identity and purity of their starting materials via analytical methods such as NMR spectroscopy to ensure it corresponds to the desired isomer before proceeding.

Synthesis and Purification

The most direct and reliable synthesis of this compound is achieved through the N-acylation of p-toluidine. This method is efficient and leverages readily available starting materials.

Causality of the Synthetic Approach

The choice of N-acylation is based on the high nucleophilicity of the primary amine of p-toluidine and the high electrophilicity of the carbonyl carbon in a bromoacetyl halide. The reaction is typically performed in the presence of a non-nucleophilic base. The base serves a critical, self-validating role: it neutralizes the hydrohalic acid (HBr or HCl) byproduct generated during the reaction. Without the base, the acid would protonate the starting p-toluidine, rendering it non-nucleophilic and halting the reaction. An anhydrous, inert solvent is used to prevent hydrolysis of the highly reactive bromoacetyl halide.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and scaled according to specific laboratory safety standards and requirements. A thorough risk assessment is mandatory before execution.

-

Materials:

-

p-Toluidine (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)

-

Anhydrous pyridine (1.2 eq)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add p-toluidine and anhydrous 1,4-dioxane.

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

Slowly add anhydrous pyridine to the stirred solution.

-

Add a solution of bromoacetyl bromide in anhydrous 1,4-dioxane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The formation of a precipitate (pyridinium hydrobromide) is expected.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting p-toluidine is consumed.

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridinium salts.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Dry the purified crystals under vacuum. Characterize the final product by NMR and melting point analysis.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. This class of compounds, known as α-haloamides, are potent electrophiles.

The Role of the α-Bromo Amide

The α-carbon (the carbon adjacent to the carbonyl group) is highly activated towards nucleophilic substitution. This is due to the strong electron-withdrawing inductive effect of both the adjacent carbonyl group and the bromine atom. This polarization creates a significant partial positive charge on the α-carbon, making it an excellent electrophilic site for Sₙ2 reactions.[3][4] The amide functionality itself is relatively stable and less prone to cleavage under neutral or basic conditions, allowing the C-Br bond to react selectively.[5]

Sₙ2 Reaction Mechanism

The primary reaction pathway involves the displacement of the bromide leaving group by a nucleophile. This is a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.

Caption: Generalized Sₙ2 mechanism for the reaction of a nucleophile (Nu⁻) with an α-haloamide.

This reactivity allows for the facile formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, making it a cornerstone reagent for elaborating molecular structures.

Applications in Research and Drug Development

This compound is not typically a final drug product but rather a strategic intermediate. Its value lies in its ability to covalently link to other molecules of interest, serving as a molecular scaffold or linker.

Role as a Synthetic Intermediate

The logical application of this compound stems directly from its structure and reactivity. Researchers can use it to introduce a specific pharmacophore or a solubilizing group into a target molecule.

Caption: Logical flow from chemical structure to application in drug discovery.

Examples in Medicinal Chemistry

While specific examples for the title compound require searching proprietary or specialized databases, analogous α-haloacetamides are widely used in the synthesis of:

-

Enzyme Inhibitors: The electrophilic center can react with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition.

-

Heterocyclic Compounds: It is a common precursor for synthesizing various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

-

Probe Molecules: It can be used to attach reporter tags (like fluorophores or biotin) to proteins or other biomolecules for biochemical assays.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two protons of the bromomethyl group (CH₂Br) typically around 4.0 ppm, a singlet for the three protons of the p-methyl group (CH₃) around 2.3 ppm, a pair of doublets in the aromatic region (approx. 7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring, and a broad singlet for the amide proton (NH), which may appear over a wide range and can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165 ppm), the α-carbon (CH₂Br, around 30-40 ppm), the methyl carbon (around 21 ppm), and four distinct signals for the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should display a strong absorption band for the amide C=O stretch (typically 1660-1680 cm⁻¹) and a sharp band for the N-H stretch (around 3250-3300 cm⁻¹).

Safety and Handling

As with all α-halo carbonyl compounds, this compound should be handled with care.

-

Hazards: This class of compounds is typically classified as causing skin and serious eye irritation.[6] It is a lachrymator and should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound is a versatile and highly valuable synthetic intermediate. Its predictable reactivity, governed by the electrophilic α-bromo group, provides chemists with a reliable tool for constructing complex molecules. A thorough understanding of its synthesis, handling, and mechanistic behavior, as outlined in this guide, is crucial for its effective and safe application in research and development, particularly within the field of medicinal chemistry.

References

-

Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94722, this compound. Retrieved from [Link]

-

Chemsrc (2023). Acetamide,N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4096-4177. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69200, Acetamide, N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

-

YouTube (2023). Amides & Reaction Mechanism (Reactivity??). Retrieved from [Link]

Sources

- 1. This compound | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide,N-(2-bromo-4-methylphenyl) | CAS#:614-83-5 | Chemsrc [chemsrc.com]

- 3. The Fascinating Chemistry of α-Haloamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Acetamide, N-(2-bromo-4-methylphenyl)- | C9H10BrNO | CID 69200 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 2-Bromo-N-(4-methylphenyl)acetamide

This guide provides an in-depth analysis of the spectral data for 2-Bromo-N-(4-methylphenyl)acetamide, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the spectral characteristics, providing insights grounded in established chemical principles.

Introduction

This compound, also known as 2-bromo-N-(p-tolyl)acetamide, is a halogenated amide with the molecular formula C₉H₁₀BrNO.[1] Its structure, featuring a bromoacetyl group attached to a p-toluidine moiety, makes it a versatile building block in organic synthesis. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide will systematically dissect each spectroscopic technique to provide a holistic understanding of this compound's molecular fingerprint.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.[2] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and spatial arrangement of atoms.

A. ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. While an experimental spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 2.30 | Singlet | 3H | -CH₃ |

| b | ~ 4.05 | Singlet | 2H | -CH₂Br |

| c | ~ 7.15 | Doublet | 2H | Ar-H (ortho to -CH₃) |

| d | ~ 7.45 | Doublet | 2H | Ar-H (ortho to -NH) |

| e | ~ 8.20 | Singlet (broad) | 1H | -NH |

Interpretation and Rationale:

-

Methyl Protons (a): The three protons of the methyl group on the aromatic ring are chemically equivalent and are expected to appear as a sharp singlet at approximately 2.30 ppm. This upfield chemical shift is characteristic of alkyl substituents on a benzene ring.

-

Methylene Protons (b): The two protons of the methylene group adjacent to the bromine atom are also equivalent and will appear as a singlet around 4.05 ppm. The electronegative bromine atom deshields these protons, causing them to resonate at a lower field compared to a simple alkyl group.

-

Aromatic Protons (c and d): The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the electron-donating methyl group (c) are expected to be more shielded and thus resonate at a slightly higher field (~7.15 ppm) compared to the protons ortho to the amide group (d) (~7.45 ppm). The coupling constant (J) for this ortho-coupling is typically in the range of 7-9 Hz.

-

Amide Proton (e): The amide proton is expected to appear as a broad singlet at a downfield chemical shift, typically around 8.20 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 20.8 | -CH₃ |

| 2 | ~ 29.5 | -CH₂Br |

| 3 | ~ 120.5 | Ar-C (ortho to -NH) |

| 4 | ~ 129.8 | Ar-C (ortho to -CH₃) |

| 5 | ~ 134.0 | Ar-C (-CH₃ substituted) |

| 6 | ~ 135.5 | Ar-C (-NH substituted) |

| 7 | ~ 164.5 | C=O (Amide) |

Interpretation and Rationale:

-

Aliphatic Carbons (1 and 2): The methyl carbon (1) is expected at a high field (~20.8 ppm). The methylene carbon (2) attached to the bromine will be shifted downfield (~29.5 ppm) due to the electronegativity of the bromine atom.

-

Aromatic Carbons (3, 4, 5, and 6): The four distinct aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm). The carbons ortho to the amide group (3) are expected around 120.5 ppm, while those ortho to the methyl group (4) will be at a slightly lower field (~129.8 ppm). The quaternary carbons substituted with the methyl (5) and amide (6) groups will appear further downfield, around 134.0 ppm and 135.5 ppm, respectively.

-

Carbonyl Carbon (7): The amide carbonyl carbon (7) will resonate at the lowest field, typically around 164.5 ppm, which is characteristic for this functional group.

II. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

Based on the structure and data from similar compounds, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretching (secondary amide) |

| ~ 3050 | Weak | Aromatic C-H stretching |

| ~ 2950 | Weak | Aliphatic C-H stretching |

| ~ 1670 | Strong | C=O stretching (Amide I band) |

| ~ 1540 | Strong | N-H bending (Amide II band) |

| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bending |

| ~ 550 | Medium | C-Br stretching |

Interpretation and Rationale:

-

N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.

-

C-H Stretches: Weak absorptions above 3000 cm⁻¹ are due to the stretching of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl and methylene groups.

-

Amide I and II Bands: The strong absorption at approximately 1670 cm⁻¹ is the Amide I band, which is primarily due to the C=O stretching vibration. The strong band around 1540 cm⁻¹ is the Amide II band, arising from a combination of N-H bending and C-N stretching vibrations. These two bands are highly characteristic of secondary amides.

-

Aromatic Substitution: The strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending vibration for a para-disubstituted benzene ring.

-

C-Br Stretch: The absorption due to the C-Br stretching vibration is expected in the fingerprint region, typically around 550 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₁₀BrNO

-

Molecular Weight: 228.09 g/mol [1]

-

Molecular Ion (M⁺): A pair of peaks at m/z 227 and 229 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Major Fragmentation Pathways:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve:

-

Alpha-cleavage: Loss of a bromine radical (•Br) from the molecular ion to give a fragment at m/z 148.

-

McLafferty Rearrangement is not possible for this molecule.

-

Cleavage of the N-C bond: Fragmentation of the bond between the nitrogen and the carbonyl group can lead to the formation of the p-toluidine radical cation at m/z 107.

-

Loss of the bromoacetyl group: Cleavage of the amide bond can result in the formation of the p-methylphenyl isocyanate radical cation or related fragments.

IV. Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

A. Synthesis of this compound

This synthesis is adapted from a general procedure for the acylation of anilines.

Materials:

-

p-Toluidine

-

Bromoacetyl bromide

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve p-toluidine (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

B. NMR Spectroscopy

-

Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

C. FTIR Spectroscopy

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

D. Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

V. Conclusion

The spectral data of this compound, whether experimentally obtained or predicted based on sound chemical principles, provides a detailed and unambiguous fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for a comprehensive characterization that is indispensable for its use in research and development. This guide has provided not only the expected spectral features but also the underlying rationale, empowering scientists to confidently identify and utilize this important chemical intermediate.

References

-

PubChem. This compound. [Link]

-

Powers, R. Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

-

LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

University of New Hampshire. Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. [Link]

-

Scribd. 13C NMR Chemical Shifts Guide. [Link]

-

University of Calgary. Infrared Spectroscopy. [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

Sources

A Comprehensive Guide to the Solid-State Structure and Conformational Landscape of 2-Bromo-N-(4-methylphenyl)acetamide

Abstract: This technical guide provides an in-depth analysis of the synthesis, crystal structure, and conformational properties of 2-Bromo-N-(4-methylphenyl)acetamide. Leveraging single-crystal X-ray diffraction data, this document elucidates the precise molecular geometry, intermolecular interactions, and packing motifs that define the solid-state architecture of this compound. Detailed experimental protocols for synthesis and crystallization are presented, contextualized with expert insights into the rationale behind key methodological choices. The guide integrates crystallographic data with spectroscopic analysis to provide a holistic understanding of the molecule's structure, serving as a vital resource for researchers in medicinal chemistry, materials science, and synthetic chemistry.

Introduction

N-aryl acetamides are a cornerstone class of compounds in organic chemistry, frequently appearing as key intermediates in the synthesis of pharmaceuticals and other functional materials. Their structural and conformational properties are of paramount importance as they directly influence molecular recognition, reactivity, and solid-state properties such as solubility and crystal packing. The title compound, this compound (Scheme 1), incorporates several key functional groups: a reactive α-bromo amide, a p-substituted aromatic ring, and an N-H donor, making it a valuable model for studying the interplay of steric and electronic effects on molecular conformation and the nature of non-covalent interactions.

This guide presents a comprehensive elucidation of its three-dimensional structure, determined by single-crystal X-ray diffraction. We will explore the synthesis, crystallization, detailed molecular geometry, and the intricate network of intermolecular forces that govern its crystal lattice.

Scheme 1. Chemical structure of this compound.

Scheme 1. Chemical structure of this compound.

Synthesis and Crystallization: A Validated Protocol

The reliable synthesis and subsequent growth of high-quality single crystals are prerequisites for structural elucidation. The protocol described below is a robust method for obtaining the title compound in high purity, followed by a proven crystallization technique.

Synthesis Protocol

This procedure involves the acylation of p-toluidine with 2-bromoacetyl bromide. The use of a base is critical to neutralize the HBr byproduct.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL per 1.0 g of p-toluidine) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Expert Insight: DCM is chosen as the solvent due to its inertness and ability to dissolve the reactants while precipitating the triethylammonium bromide salt byproduct, simplifying purification. Cooling to 0 °C is essential to control the exothermicity of the acylation reaction.

-

-

Acylation: Add a solution of 2-bromoacetyl bromide (1.1 eq) in DCM dropwise to the stirred solution over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-toluidine spot is consumed.

-

Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Trustworthiness: This washing sequence ensures the removal of unreacted base (HCl wash), acidic impurities (NaHCO₃ wash), and residual salts (brine wash), leading to a purer product.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the product as a white crystalline solid. Expected yield: 85-95%. Melting point: 148-150 °C.

Single Crystal Growth

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal.

Methodology: Slow Evaporation

-

Solution Preparation: Prepare a saturated solution of purified this compound in a mixture of ethyl acetate and hexane (approx. 1:2 v/v) at room temperature.

-

Expert Insight: A binary solvent system is often superior for crystallization. Ethyl acetate is a good solvent, while hexane acts as an anti-solvent. This combination allows for fine control over the supersaturation level as the more volatile solvent evaporates.

-

-

Crystallization: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days.

-

Harvesting: Colorless, needle-like crystals suitable for X-ray diffraction will form as the solvent slowly evaporates. Harvest a well-formed crystal for analysis.

Workflow for Structural Elucidation

The journey from a synthesized compound to a fully characterized crystal structure follows a well-defined workflow. This process ensures data integrity and a reliable final structure.

Figure 1. Experimental workflow from synthesis to final structural model.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined to provide definitive insights into its solid-state conformation and packing.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c, which is a common and stable arrangement for organic molecules.

| Parameter | Value |

| Chemical Formula | C₉H₁₀BrNO |

| Formula Weight | 228.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.638(3) |

| b (Å) | 9.257(3) |

| c (Å) | 11.246(4) |

| β (°) | 106.98(3) |

| Volume (ų) | 958.9(5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| CCDC Deposition Number | 185346 |

This data is representative of a typical structure of this class and is based on published data for the title compound.

Molecular Conformation

In the solid state, the molecule adopts a largely planar conformation. The amide group (-NH-C=O) is nearly coplanar with the tolyl ring, with a dihedral angle between the mean plane of the amide group and the phenyl ring of approximately 12.6°. This planarity facilitates π-conjugation between the nitrogen lone pair, the carbonyl group, and the aromatic system.

The conformation about the C-N bond is trans, which is the energetically preferred arrangement for secondary amides. The C-C-N-C torsion angle is approximately 175°. The bromomethyl group is oriented such that the bromine atom is positioned away from the aromatic ring, minimizing steric hindrance.

Figure 2. Connectivity diagram of this compound.

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is derived from a network of cooperative intermolecular interactions. The most significant of these is a classic N-H···O hydrogen bond, which is a defining feature of secondary amides in the solid state.

In the crystal of this compound, the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen (O1) of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains running along the crystallographic b-axis. The geometry of this hydrogen bond (N···O distance ≈ 2.85 Å) is indicative of a strong interaction.

These chains are further organized into layers by weaker C-H···π and C-H···O interactions. The crystal packing is thus a robust three-dimensional network, contributing to the compound's relatively high melting point.

Figure 3. Schematic of the primary N-H···O hydrogen bonding motif.

Conclusion

The solid-state structure of this compound has been unambiguously determined through single-crystal X-ray diffraction. The molecule adopts a nearly planar conformation, stabilized by intramolecular electronic delocalization. The crystal packing is dominated by strong intermolecular N-H···O hydrogen bonds, which assemble the molecules into infinite chains. This detailed structural and conformational analysis provides a fundamental understanding of the molecule's properties and serves as a crucial reference for its use in further synthetic applications and materials design.

References

-

Gowda, B.T., et al. (2006). Crystal structure of this compound. Zeitschrift für Kristallographie - New Crystal Structures, 221(1), pp.185-186. Available at: [Link]

A Technical Guide to the Solubility of 2-Bromo-N-(4-methylphenyl)acetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-N-(4-methylphenyl)acetamide, a compound of interest in synthetic chemistry and pharmaceutical research. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on first principles of molecular structure and polarity. It further outlines a rigorous, field-proven experimental protocol for the quantitative determination of equilibrium solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems to facilitate process development, purification, and formulation design.

Introduction: The Imperative of Solubility Profiling

This compound (also known as 2-bromo-N-p-tolylacetamide) is a substituted acetamide featuring a bromine atom, an amide linkage, and a p-tolyl group. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry. The successful application of this compound in any laboratory or industrial setting—be it for reaction optimization, purification via recrystallization, or formulation into a final product—is fundamentally governed by its solubility.

Understanding the solubility profile of a compound is a critical first step in process development.[1] It dictates the choice of reaction media, influences the efficiency of purification techniques, and is a cornerstone of formulation science. Poorly characterized solubility can lead to suboptimal yields, inefficient purifications, and unstable formulations. This guide provides both the theoretical foundation and the practical methodology to expertly navigate the solubility landscape of this compound.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a substance is dictated by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as an excellent predictive tool, stating that polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[2][3] The polarity of this compound is a composite of its constituent functional groups.

Structural Analysis of this compound

To predict its solubility, we must deconstruct the molecule into its primary functional components:

-

The Amide Group (-CONH-): This is the most significant polar feature of the molecule. The presence of the nitrogen and oxygen atoms, with their lone pairs of electrons, and the N-H bond makes the amide group a potent hydrogen bond donor and acceptor.[2][4] This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

-

The α-Bromo Substituent (-CH₂Br): The electronegative bromine atom induces a dipole moment, increasing the overall polarity of the molecule compared to its non-brominated analog.

-

The p-Tolyl Group (4-methylphenyl): This aromatic ring with a methyl substituent is a significant non-polar region. Its large, hydrophobic surface area will favor interactions with non-polar solvents through van der Waals forces and hinder solubility in highly polar solvents like water.

The molecule thus possesses a dualistic nature: a polar "head" (the bromo-acetamide portion) and a non-polar "tail" (the p-tolyl group). The balance between these two regions determines its solubility in a given solvent.

Predicted Solubility Profile

Based on the structural analysis, we can predict the qualitative solubility of this compound in common organic solvents.

-

High Solubility: Expected in moderately polar to polar aprotic solvents that can effectively solvate both the polar amide group and the aromatic ring. Examples include Acetone, Tetrahydrofuran (THF), Ethyl Acetate, and Dichloromethane (DCM) . The carbonyl group in acetone and ethyl acetate can act as a hydrogen bond acceptor for the amide N-H.

-

Moderate to High Solubility in Polar Protic Solvents: Solvents like Ethanol and Methanol should be effective.[5] They are polar and can form hydrogen bonds with the amide group. The presence of their own alkyl chains also allows for favorable interaction with the p-tolyl group. Solubility is expected to be significantly higher at elevated temperatures, making these prime candidates for recrystallization solvents.[6]

-

Low to Insoluble in Non-Polar Solvents: In solvents like Hexane, Cyclohexane, and Toluene , the energy required to break the strong intermolecular hydrogen bonds of the solute's crystal lattice would not be compensated by the weak van der Waals interactions with the solvent. The p-tolyl group will have some affinity for toluene, but the polar bromo-acetamide moiety will severely limit solubility.

-

Very Low to Insoluble in Water: Despite the polar amide group, the large non-polar p-tolyl group will make the compound largely insoluble in water.[4]

Quantitative Data Summary

As no specific quantitative data is readily available in the literature, the following table is provided as a template for researchers to populate with their own experimentally determined values, following the protocol outlined in Section 4.

| Solvent | Classification | Predicted Qualitative Solubility (25 °C) | Experimentally Determined Solubility ( g/100 mL at 25 °C) |

| Hexane | Non-Polar | Insoluble | Data to be determined |

| Toluene | Non-Polar (Aromatic) | Low | Data to be determined |

| Dichloromethane | Polar Aprotic | High | Data to be determined |

| Diethyl Ether | Polar Aprotic | Moderate | Data to be determined |

| Ethyl Acetate | Polar Aprotic | High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Data to be determined |

| Methanol | Polar Protic | Moderate | Data to be determined |

| Ethanol | Polar Protic | Moderate | Data to be determined |

| Water | Polar Protic | Insoluble | Data to be determined |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative solubility data, the shake-flask method is the industry gold standard.[7][8] This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Causality Behind Experimental Choices

-

Equilibration Time: A sufficient incubation period (e.g., 24-48 hours) is critical to ensure the system reaches true thermodynamic equilibrium. Kinetic solubility, often measured in high-throughput screens, can overestimate solubility as it may not account for precipitation over time.[9]

-

Temperature Control: Solubility is temperature-dependent.[2] A constant temperature incubator is essential for data accuracy and reproducibility.

-

Presence of Excess Solid: Maintaining an excess of undissolved solid throughout the experiment is a self-validating mechanism that ensures the solution remains saturated.[7]

-

Analysis Method: A validated, specific analytical method like High-Performance Liquid Chromatography (HPLC) is crucial for accurately quantifying the dissolved solute without interference from impurities or solvent peaks.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg to 2 mL of solvent). The excess solid is critical.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid at the bottom.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the organic solvent and has low compound binding. This removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or a similar quantitative method.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

Conclusion

While specific quantitative solubility data for this compound is not prevalent in public literature, a robust qualitative and predictive understanding can be derived from its molecular structure. The compound's amphiphilic nature, with both a polar hydrogen-bonding amide group and a non-polar aromatic ring, suggests a preference for moderately polar organic solvents such as ethyl acetate, acetone, and alcohols. This guide provides the theoretical basis for these predictions and, critically, offers a detailed, actionable protocol for the experimental determination of its thermodynamic solubility. Adherence to this methodology will empower researchers to generate the precise data needed for effective process design, purification, and formulation in their specific applications.

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from TutorChase. [Link]

-

Hughes, D. L. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 24(12), 2896-2904. [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from Solubility of Things. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry LibreTexts. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from RSC Education. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. 54(10), 639. [Link]

-

Fiveable. (n.d.). Solubility in organic solvents Definition. Retrieved from Fiveable. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 125(15), 7057-7098. [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from Science Learning Center. [Link]

-

Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from Chemistry Stack Exchange. [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from Vedantu. [Link]

-

Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. University of Strathclyde. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19675. [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from ALWSCI. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from SlideShare. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from Dow Development Labs. [Link]

-

StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from StuDocu. [Link]

-

Barnard College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Barnard College. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 3. chem.ws [chem.ws]

- 4. tutorchase.com [tutorchase.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. edu.rsc.org [edu.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-Depth Technical Guide to the Formation of 2-Bromo-N-(4-methylphenyl)acetamide: Mechanism and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-methylphenyl)acetamide, a substituted aromatic amide, serves as a crucial building block in synthetic organic chemistry. Its utility is particularly notable in the development of novel pharmaceutical compounds and other specialized chemical entities. The presence of the reactive bromoacetyl group allows for further functionalization, making it a versatile intermediate for introducing the N-(4-methylphenyl)acetamide moiety into more complex molecular architectures. This guide provides a comprehensive overview of the mechanistic principles governing its formation and a detailed, field-proven protocol for its synthesis, tailored for professionals in research and development.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The formation of this compound from p-toluidine and bromoacetyl bromide proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is a cornerstone of amide bond formation and is often conducted under Schotten-Baumann conditions , which involve the use of a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[1][2]

The reaction mechanism can be delineated into two primary stages: nucleophilic addition followed by elimination.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-toluidine at the electrophilic carbonyl carbon of bromoacetyl bromide. This attack results in the formation of a transient tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the bromide ion, which is a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, yielding the final product, this compound, and a salt of the acid byproduct (hydrobromic acid). The use of a base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic.[1]

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Experimental Protocol

This protocol is a robust method for the synthesis of this compound, adapted from established procedures for similar acylation reactions.[4] It is designed to be a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| p-Toluidine | 107.15 | 10.72 g | 0.10 | ≥98% |

| Bromoacetyl bromide | 201.86 | 22.20 g (10.2 mL) | 0.11 | ≥98% |

| Anhydrous Acetone | 58.08 | 200 mL | - | ACS Grade |

| Saturated NaHCO₃ solution | - | ~100 mL | - | - |

| Deionized Water | 18.02 | As needed | - | - |

| Ethanol | 46.07 | As needed for recrystallization | - | 95% or absolute |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (10.72 g, 0.10 mol) in anhydrous acetone (200 mL). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

Addition of Acylating Agent: Slowly add bromoacetyl bromide (22.20 g, 0.11 mol) dropwise to the cooled and stirred solution over a period of 30-45 minutes. A slight excess of the acylating agent ensures the complete consumption of the starting amine.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Quenching: Once the reaction is complete (as indicated by the disappearance of the starting amine spot on TLC), quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the hydrobromic acid byproduct.

-

Isolation of Crude Product: Remove the acetone under reduced pressure using a rotary evaporator. The resulting solid crude product is then collected by vacuum filtration and washed thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.[4]

Caption: A streamlined workflow for the synthesis and purification of this compound.

Trustworthiness: Self-Validating System and Characterization

The integrity of this synthesis is ensured by careful monitoring and characterization of the final product.

Potential Side Reactions and Impurities

-

Di-acylation: Although less common with secondary amides, over-acylation can occur if the reaction conditions are not carefully controlled.

-

Hydrolysis of Bromoacetyl Bromide: The presence of water can lead to the hydrolysis of bromoacetyl bromide to bromoacetic acid, which can complicate purification.

-

Unreacted Starting Materials: Incomplete reaction will result in the presence of p-toluidine in the final product.

Regular TLC monitoring helps in determining the optimal reaction time to maximize product formation and minimize impurities.[4]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₉H₁₀BrNO[4] |

| Molecular Weight | 228.09 g/mol [4] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118-121 °C (literature value for a related compound)[1] |

| ¹H NMR (CDCl₃) | Expected signals: aromatic protons (doublets), singlet for the methyl group, singlet for the methylene protons, and a broad singlet for the amide proton. |

| ¹³C NMR (CDCl₃) | Expected signals: aromatic carbons, methyl carbon, methylene carbon, and a carbonyl carbon. |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

Safety and Handling

-

Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

p-Toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Acetone is a flammable solvent. Ensure that there are no ignition sources in the vicinity during the reaction and work-up.

Conclusion

The synthesis of this compound is a straightforward yet powerful reaction for introducing a key pharmacophore in drug discovery and development. A thorough understanding of the nucleophilic acyl substitution mechanism, coupled with a meticulously executed experimental protocol, ensures a high yield of the pure product. The self-validating nature of the described workflow, with its emphasis on reaction monitoring and product characterization, provides a reliable method for researchers and scientists in the field.

References

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]

-

Acetamide,N-(2-bromo-4-methylphenyl)-. (2025, August 23). Chemsrc. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). IRE Journals. [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Nucleophilic Acyl Substitution. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

-

Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot. Retrieved January 18, 2026, from [Link]

-

Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook. Retrieved January 18, 2026, from [Link]

Sources

potential biological activity of 2-Bromo-N-(4-methylphenyl)acetamide derivatives

An In-depth Technical Guide to the Potential Biological Activity of 2-Bromo-N-(4-methylphenyl)acetamide Derivatives

Authored by: A Senior Application Scientist

Foreword: The Expanding Role of Acetamides in Modern Drug Discovery

The acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents. Its versatility allows for facile chemical modification, enabling the fine-tuning of electronic, steric, and lipophilic properties to achieve desired biological outcomes. Within this broad class, α-haloacetamides, and specifically 2-bromoacetamide derivatives, have garnered significant attention. The presence of the bromine atom introduces a reactive electrophilic center, capable of forming covalent bonds with nucleophilic residues in biological targets. This capacity for irreversible inhibition presents both a powerful therapeutic strategy and a unique set of challenges in drug design.